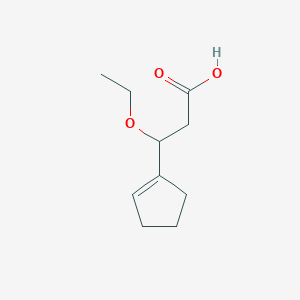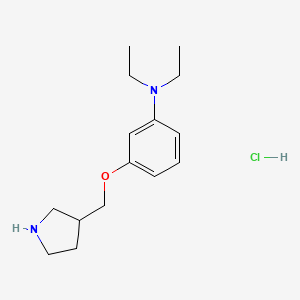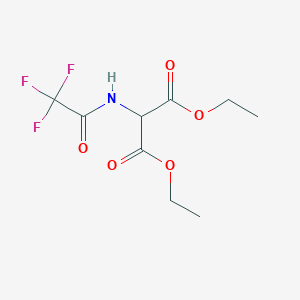
Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate
Overview
Description
Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate is a chemical compound with the molecular formula C8H15BF3KN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate typically involves the reaction of 3-(4-methylpiperazin-1-yl)prop-1-ene with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(4-methylpiperazin-1-yl)prop-1-ene, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Procedure: The starting materials are mixed in an appropriate solvent, such as tetrahydrofuran (THF), and stirred for several hours. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced boron-containing products.
Substitution: The compound can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are carried out in suitable solvents with or without catalysts.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Reduced boron-containing compounds.
Substitution: Compounds with substituted functional groups replacing the trifluoroborate moiety.
Scientific Research Applications
Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, including as a precursor for boron neutron capture therapy (BNCT) in cancer treatment.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate involves its ability to form stable complexes with various molecular targets. The trifluoroborate group can interact with nucleophiles, electrophiles, and other reactive species, facilitating the formation of new chemical bonds. The compound’s boron atom can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate can be compared with other boron-containing compounds such as:
Potassium trifluoroborate: Similar in structure but lacks the piperazine moiety, making it less versatile in certain applications.
Boronic acids: Contain a boron-oxygen bond instead of a boron-fluorine bond, leading to different reactivity and applications.
Borates: Generally have different chemical properties and uses compared to trifluoroborates.
The unique combination of the piperazine moiety and the trifluoroborate group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-methylpiperazin-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3N2.K/c1-8(9(10,11)12)7-14-5-3-13(2)4-6-14;/h1,3-7H2,2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBVPGQUMRUXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCN(CC1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357559-51-3 | |
| Record name | Borate(1-), trifluoro[1-[(4-methyl-1-piperazinyl)methyl]ethenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357559-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)




![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)



